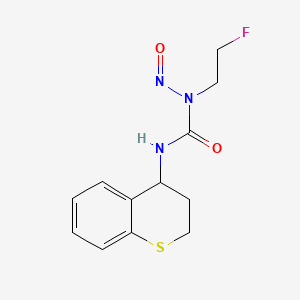

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)-

Description

Nitrosoureas are bifunctional alkylating agents that cross-link DNA, inhibiting cancer cell proliferation. The fluoroethyl group in this compound replaces the chloroethyl moiety found in classical nitrosoureas, which may alter its reactivity and toxicity profile.

Key physicochemical properties of this compound include:

Properties

CAS No. |

33024-46-3 |

|---|---|

Molecular Formula |

C12H14FN3O2S |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

3-(3,4-dihydro-2H-thiochromen-4-yl)-1-(2-fluoroethyl)-1-nitrosourea |

InChI |

InChI=1S/C12H14FN3O2S/c13-6-7-16(15-18)12(17)14-10-5-8-19-11-4-2-1-3-9(10)11/h1-4,10H,5-8H2,(H,14,17) |

InChI Key |

VPLAJPCKEDNTIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=CC=CC=C2C1NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- typically involves the following steps:

Formation of the Thiochroman Moiety: The thiochroman ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde or ketone, under acidic or basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction using a fluoroethyl halide and a suitable nucleophile, such as an amine or thiol.

Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using a nitrosating agent such as sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiochroman moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitroso group, converting it to an amine or hydroxylamine.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiochroman moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Nitrosourea Compounds

Structural and Reactivity Differences

- 1-(2-Chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU): Contains a hydroxyethyl group, enhancing water solubility and reducing acute toxicity compared to chloroethyl derivatives. Exhibits strong DNA interstrand cross-linking in vivo, correlating with high antineoplastic activity in preclinical models . Lower carcinogenicity and chronic toxicity in rats compared to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) .

- 1-(2-Chloroethyl)-1-nitroso-3-(methylene-carboxamido)urea: Demonstrates superior DNA cross-linking efficiency in rat bone marrow, exceeding BCNU and chlorozotocin.

- 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea: Fluorine’s poor leaving-group ability reduces DNA cross-linking compared to chloroethyl analogs.

DNA Cross-Linking Efficiency

| Compound | Cross-Linking Efficiency (Relative to BCNU) | Key Structural Feature |

|---|---|---|

| Urea, 1-(2-fluoroethyl)-... | Low (fluorine as leaving group) | Fluoroethyl, thiochroman-4-yl |

| HECNU | High | Hydroxyethyl |

| 1-(2-Chloroethyl)-methylene-carboxamido | Very High | Methylene-carboxamido |

| BCNU | Moderate | Bis-chloroethyl |

However, this may lower off-target toxicity .

Toxicity and Pharmacokinetics

Acute Toxicity :

- Carcinogenicity: HECNU’s lower carcinogenicity in chronic studies contrasts with BCNU’s high risk, attributed to reduced carbamoylating activity .

Brain Penetration :

Hybrid and Modified Nitrosoureas

- Organoselenium-Nitrosourea Hybrids (e.g., 4b-1): Combine a benzoelenazol moiety with a chloroethylnitrosourea scaffold. Exhibit enhanced solubility and TrxR1 inhibition, achieving synergistic antitumor effects with reduced toxicity . Fluoroethyl derivatives may lack this synergistic mechanism but could offer alternative selectivity.

Carrier-Linked Nitrosoureas (e.g., estradiol-HECNU conjugates) :

- Improve tumor targeting via hormone receptor binding. Fluoroethyl analogs may require similar modifications to enhance specificity .

Biological Activity

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- (CAS # not specified) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.

- Molecular Formula: C12H14FN3O2S

- Molecular Weight: 299.77 g/mol

- Structure: The compound features a thiochroman core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- exhibit various biological activities, including cytotoxic effects against cancer cells and antimicrobial properties.

Cytotoxicity Studies

A study evaluating the cytotoxicity of thiochroman derivatives showed significant effects on cell viability. The MTT assay was employed to assess the viability of treated cells:

| Compound | EC50 (µM) | Activity Level |

|---|---|---|

| Thiochroman Derivative A | <10 | High |

| Thiochroman Derivative B | 25-100 | Moderate |

| Thiochroman Derivative C | >100 | Low |

The results suggest that compounds with a thiochroman backbone can effectively induce cell death in certain cancer cell lines, indicating a potential for further development as anticancer agents .

The mechanism through which Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- exerts its effects may involve the modulation of reactive oxygen species (ROS) levels within cells. Increased ROS can lead to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Case Studies

- Antileishmanial Activity : A study examined the antileishmanial properties of thiochroman derivatives against Leishmania panamensis. The compounds demonstrated a significant reduction in parasite viability, with median effective concentrations (EC50) indicating high potency against the intracellular amastigotes .

- Antimicrobial Properties : Another investigation into related compounds revealed their efficacy against various bacterial strains. The thiochroman derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.